2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
Overview
Description
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is an organic compound with the molecular formula C29H35N3 It is a derivative of pyridine, featuring two imino groups attached to the 2 and 6 positions of the pyridine ring, each bonded to a 2-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-tert-butylaniline under acidic conditions. The reaction proceeds through the formation of imine bonds between the carbonyl groups of the diacetylpyridine and the amine groups of the aniline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: A simpler derivative with only tert-butyl groups attached to the pyridine ring.
2,6-Bis(1,1-dimethylethyl)pyridine: Another derivative with similar steric properties but different electronic characteristics.
Uniqueness
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is unique due to its combination of bulky tert-butyl groups and imine functionalities, which provide both steric hindrance and electronic modulation. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXUNXXZJTMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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